

Technical Support Center: Investigating the Epacadostat ECHO-301 Trial Outcome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Epacadostat**

Cat. No.: **B1139497**

[Get Quote](#)

This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the pivotal Phase 3 ECHO-301/KEYNOTE-252 clinical trial. The trial investigated the efficacy and safety of the IDO1 inhibitor **epacadostat** in combination with the PD-1 inhibitor pembrolizumab for unresectable or metastatic melanoma.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the ECHO-301 clinical trial?

The ECHO-301/KEYNOTE-252 trial was stopped in April 2018 because it failed to meet its primary endpoints. An external Data Monitoring Committee determined that the addition of **epacadostat** to pembrolizumab did not demonstrate a statistically significant improvement in Progression-Free Survival (PFS) or Overall Survival (OS) compared to pembrolizumab plus a placebo in the overall patient population.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Troubleshooting Guide: Potential Reasons for Trial Failure

This section explores the leading hypotheses for why the combination therapy did not show superior efficacy.

Q2: Was the dose of epacadostat in ECHO-301 sufficient for maximal IDO1 inhibition?

There is evidence to suggest that the dose of **epacadostat** used in the trial (100 mg twice daily) may have been insufficient to achieve maximal inhibition of the IDO1 enzyme, especially in the context of concurrent anti-PD-1 therapy.[\[4\]](#)

- Pharmacodynamic Evidence: Analysis of plasma kynurenine (KYN) levels, a downstream product of IDO1 activity, showed that while **epacadostat** blocked the increase in KYN induced by pembrolizumab, it did not normalize KYN to the levels seen in healthy controls.[\[5\]](#)
- Dose-Response Relationship: Retrospective analyses of pooled data from various **epacadostat** studies suggest that higher doses (≥ 600 mg twice daily) might be necessary to overcome the elevation of KYN associated with anti-PD-1 treatment and achieve maximal pharmacodynamic effect.[\[5\]](#)[\[6\]](#)

Q3: Did the trial design adequately address patient selection and biomarkers?

The trial enrolled a broad population of patients with unresectable or metastatic melanoma.[\[1\]](#) [\[2\]](#) While patients were stratified based on PD-L1 expression and BRAF mutation status, the trial did not select patients based on IDO1 expression levels or other biomarkers that might predict response to IDO1 inhibition.[\[1\]](#)[\[7\]](#) The lack of a predictive biomarker may have diluted the potential treatment effect in a smaller, more responsive subgroup.

Q4: Could unforeseen or complex biological mechanisms have contributed to the trial's failure?

Several complex biological factors are now believed to have played a role:

- Dual Role of Tryptophan Depletion: The foundational hypothesis was that IDO1-mediated tryptophan depletion suppresses immune cells. However, emerging research indicates that tryptophan deficiency can also be detrimental to cancer cells. By inhibiting IDO1, **epacadostat** may have inadvertently protected the cancer cells from this stress, counteracting the intended immune-enhancing effect.[\[8\]](#)

- Non-Enzymatic IDO1 Signaling: Recent studies suggest that **epacadostat** might enhance the non-enzymatic, signaling functions of the IDO1 protein. This could potentially activate immunosuppressive pathways, thereby negating the benefits of blocking its enzymatic activity.[9][10]
- Metabolic Escape Pathways: Tumors may adapt to IDO1 inhibition by upregulating alternative pathways for tryptophan metabolism or by increasing the activity of pathways that generate NAD+, another critical metabolite. These metabolic adaptations can suppress CD8+ T cells and allow tumors to evade the intended therapeutic effect.[11]
- Redundancy with Other Enzymes: The high selectivity of **epacadostat** for IDO1 meant it did not inhibit other tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[12] Preclinical evidence suggests that tumors might bypass a highly selective IDO1 blockade, indicating that targeting multiple pathways could be more effective.[4]

Experimental Protocols and Data

Q5: What was the experimental design and methodology of the ECHO-301 trial?

ECHO-301/KEYNOTE-252 was a Phase 3, international, randomized, double-blind, placebo-controlled study.[1][2]

Table 1: ECHO-301/KEYNOTE-252 Trial Design

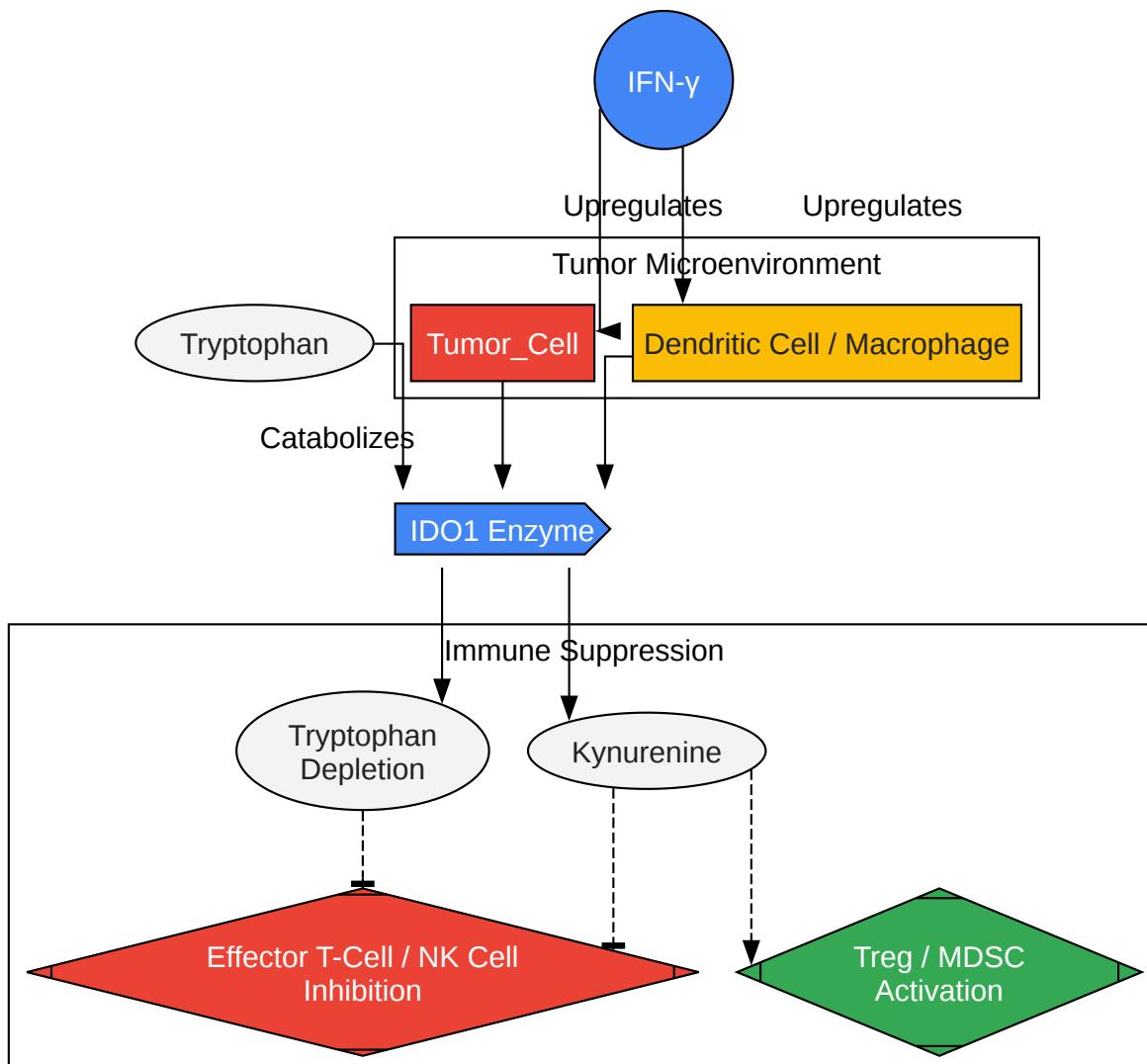
Parameter	Description
Trial Identifier	NCT02752074 [1] [2]
Patient Population	Over 700 patients with unresectable or metastatic melanoma (Stage III or IV) who were previously untreated with PD-1/PD-L1 inhibitors. [1] [2]
Treatment Arms	1:1 randomization to either: • Arm 1: Epacadostat (100 mg orally, twice daily) + Pembrolizumab (200 mg IV, every 3 weeks) • Arm 2: Placebo + Pembrolizumab (200 mg IV, every 3 weeks) [2]
Stratification Factors	Tumor PD-L1 expression (positive vs. negative/indeterminate) and BRAF V600 mutation status. [1] [2]
Primary Endpoints	1. Progression-Free Survival (PFS) per RECIST v1.1 2. Overall Survival (OS) [1] [2]
Secondary Endpoints	Objective Response Rate (ORR), duration of response, safety, and tolerability. [1]

Q6: What were the quantitative efficacy and safety results from the trial?

The addition of **epacadostat** to pembrolizumab showed no clinical benefit over pembrolizumab alone. The safety profile was generally consistent with previous studies of the combination.
[\[1\]](#)
[\[7\]](#)

Table 2: Summary of Efficacy Results (Intention-to-Treat Population)

Endpoint	Epacadostat + Pembrolizumab (n=354)	Placebo + Pembrolizumab (n=352)	Hazard Ratio (95% CI)	P-value (one-sided)
Median PFS	4.7 months	4.9 months	1.00 (0.83–1.21)	0.52[2]
12-Month PFS Rate	37%	37%	N/A	N/A[7]
Median OS	Not Reached	Not Reached	1.13 (0.86–1.49)	0.81[2]
12-Month OS Rate	74%	74%	N/A	N/A[7]
ORR	34.2%	31.5%	N/A	N/A[7]


Table 3: Summary of Treatment-Related Adverse Events (AEs)

Adverse Event Category	Epacadostat + Pembrolizumab (n=353)	Placebo + Pembrolizumab (n=352)
Any Grade ≥ 3 AE	21.8%	17.0%[7]
Most Common Grade ≥ 3 AE	Lipase Increase (4%)	Lipase Increase (3%)[2]
Serious AEs	10%	9%[2]
Treatment-Related Deaths	0	0[2]

Visualizations: Pathways and Workflows

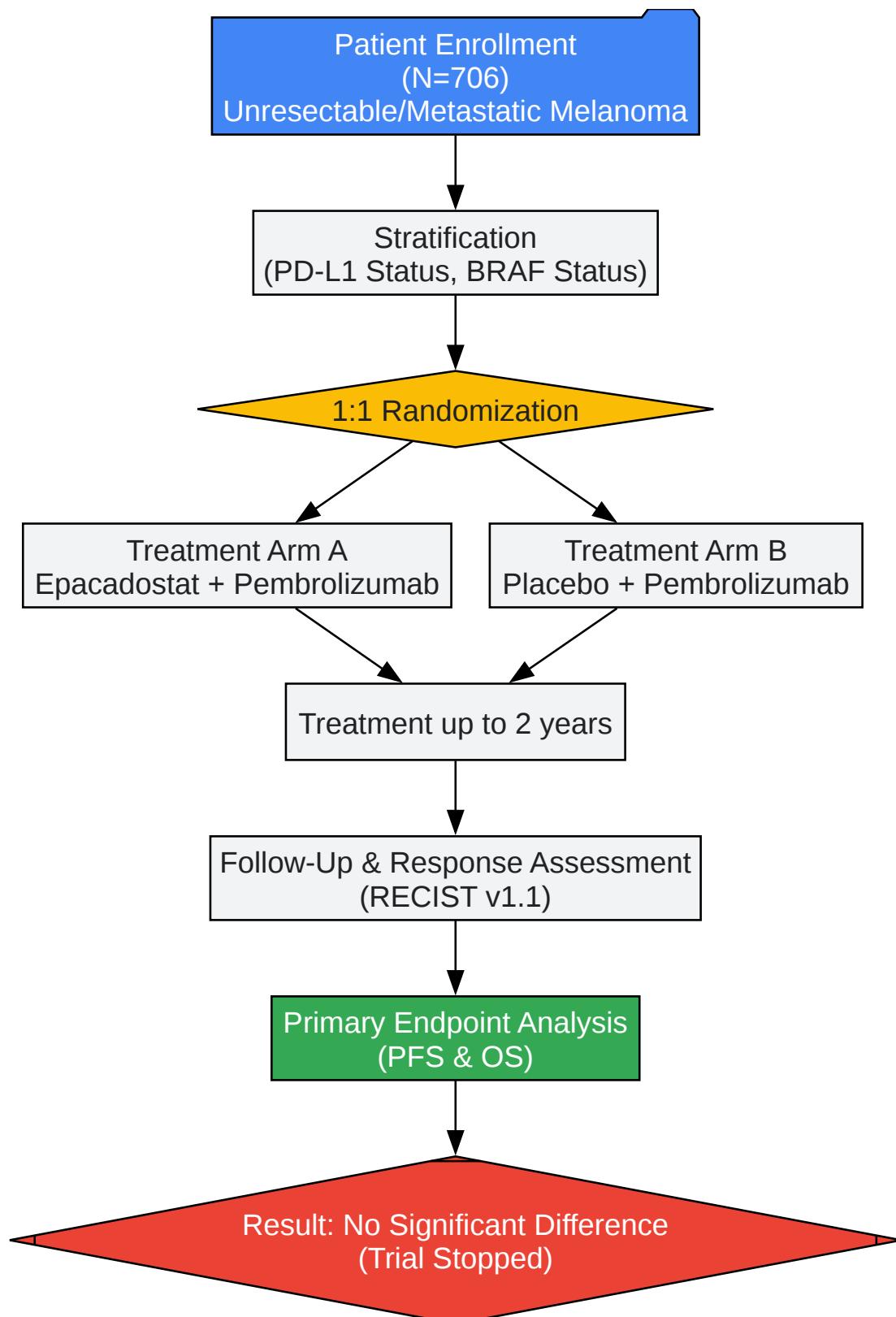
IDO1 Signaling Pathway

The IDO1 enzyme is a key regulator of immune tolerance.[13] It catabolizes the essential amino acid tryptophan into kynurenine.[13][14] This process suppresses the function of effector T cells and Natural Killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive tumor microenvironment.[13][15]

[Click to download full resolution via product page](#)

Caption: The IDO1 pathway leads to immune suppression.

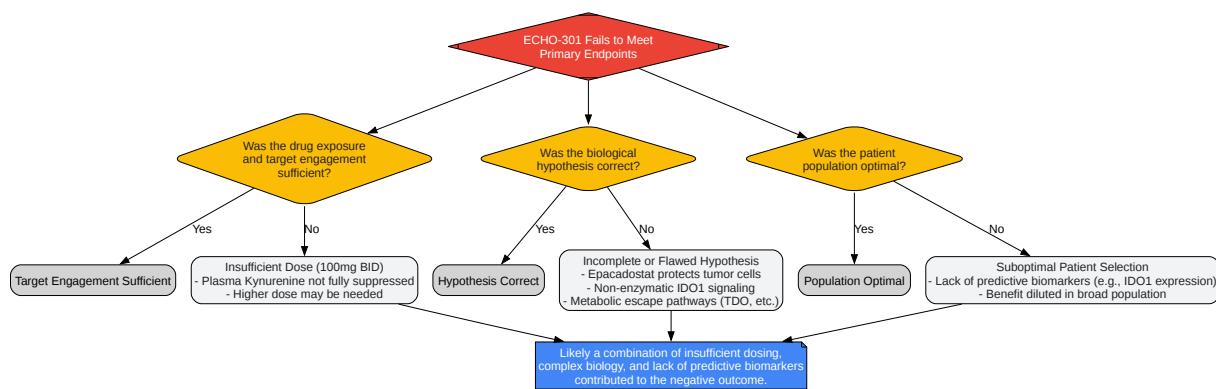
Proposed Combination Therapy Mechanism


The rationale for combining **epacadostat** with pembrolizumab was to create a synergistic anti-tumor effect. Pembrolizumab (an anti-PD-1 antibody) blocks the PD-1/PD-L1 checkpoint,

"releasing the brakes" on T-cells. **Epacadostat** was intended to inhibit IDO1, preventing tryptophan depletion and kynureneine production, thereby reducing the immunosuppressive environment and further enhancing the T-cell response.

Caption: Proposed synergy of Pembrolizumab and **Epacadostat**.

ECHO-301 Experimental Workflow


The diagram below outlines the logical flow of the ECHO-301 clinical trial from patient enrollment to endpoint analysis.

[Click to download full resolution via product page](#)

Caption: High-level workflow of the ECHO-301 clinical trial.

Logical Flow of Potential Failure Mechanisms

This diagram illustrates the key hypotheses investigated as potential reasons for the trial's negative outcome.

[Click to download full resolution via product page](#)

Caption: Decision tree exploring reasons for trial failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merck.com [merck.com]
- 2. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Inhibiting IDO pathways to treat cancer: lessons from the ECHO-301 trial and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmjjournals.org [jitc.bmjjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 9. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Investigating the Epacadostat ECHO-301 Trial Outcome]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1139497#reasons-for-epacadostat-echo-301-clinical-trial-failure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com